N-[3-(acetylamino)phenyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with an acylating agent.
Attachment of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base.
Substitution with the chlorofluorophenyl group: This step typically involves a nucleophilic substitution reaction using a chlorofluorophenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on various biological pathways and processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(3-acetamidophenyl)piperidine-4-carboxamide is unique due to the presence of the acetamidophenyl group, which may confer specific biological activity and selectivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23ClFN3O4S |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClFN3O4S/c1-14(27)24-16-4-2-5-17(12-16)25-21(28)15-8-10-26(11-9-15)31(29,30)13-18-19(22)6-3-7-20(18)23/h2-7,12,15H,8-11,13H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
SUPBMEYZICMRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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